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Compound of Interest

Compound Name:
3-Phenylpropanimidamide

hydrochloride

CAS No.: 24441-89-2

Cat. No.: B1282441

Get Quote

Executive Summary
Compound Identity: 3-Phenylpropanimidamide hydrochloride (also known as

Hydrocinnamamidine hydrochloride). Molecular Formula: C

H

N

HCl Molecular Weight: 184.67 g/mol (Salt); 148.21 g/mol (Free Base). Core Utility: This
compound serves as a critical pharmacophore in the synthesis of serine protease inhibitors and
peptidomimetic drugs. Its amidine moiety mimics the guanidine group of arginine, allowing for
specific binding to aspartate residues in enzyme active sites.

Technical Scope: This guide provides a definitive reference for the spectroscopic identification

of 3-Phenylpropanimidamide HCl. Unlike simple aliphatic amines, the amidine salt presents

unique tautomeric and exchange behaviors in NMR and specific fragmentation patterns in MS.

The data below synthesizes high-fidelity theoretical expectations with empirical trends

observed in homologous amidine salts.
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Part 1: Structural Framework & Theoretical Analysis
Before interpreting spectra, one must understand the connectivity and electronic environment.

The molecule consists of a lipophilic hydrocinnamyl tail attached to a polar, resonance-

stabilized amidinium headgroup.

Connectivity Logic
Phenyl Ring: Monosubstituted benzene ring (electronically neutral).

Ethylene Linker: A two-carbon chain (

) separating the ring from the amidine.

Amidinium Core: The

group is planar due to resonance. In the salt form, the positive charge is delocalized across
both nitrogens, making the C-N bonds intermediate between single and double bonds.

DOT Diagram: Structural Logic & Resonance

Amidinium Resonance (Salt Form)

Phenyl Ring
(Lipophilic Anchor)

Ethylene Bridge
(-CH2-CH2-)

Benzylic
Stabilization Amidinium Salt

(-C(NH2)2+)

Inductive
Effect

H2N+=C-NH2 H2N-C=NH2+
 Delocalization

Click to download full resolution via product page

Caption: Structural segmentation of 3-Phenylpropanimidamide HCl highlighting the resonance

stabilization of the amidinium cation.

Part 2: Nuclear Magnetic Resonance (NMR)
Critical Protocol Note: The choice of solvent is paramount.
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DMSO-d

: Recommended. It prevents rapid proton exchange, allowing visualization of the amidine -
NH protons (often split or broad).

D

O: Not recommended for full characterization. Amidine protons will exchange with deuterium
and disappear (

), leaving only the aliphatic and aromatic signals.

H NMR Data (400 MHz, DMSO-d )
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

NH (Amidine) 8.80 – 9.20
Broad Singlet

(Split)
3H/4H*

Exchangeable

protons. Often

appear as two

broad peaks due

to restricted

rotation in the

salt form.

Ar-H (Meta/Para) 7.25 – 7.35 Multiplet 3H

Overlapping

aromatic protons

distal from the

linker.

Ar-H (Ortho) 7.15 – 7.25 Multiplet 2H

Aromatic protons

closest to the

alkyl chain.

-CH 2.90 – 3.00
Triplet (

Hz)
2H

Benzylic protons.

Deshielded by

the phenyl ring.

-CH 2.60 – 2.70
Triplet (

Hz)
2H

Adjacent to the

electron-

withdrawing

amidine group.

*Note: In dry DMSO, the HCl salt typically shows 4 protons for the amidinium group. Traces of

water can broaden this signal significantly.

C NMR Data (100 MHz, DMSO-d )
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Carbon Type
Shift (

, ppm)
Structural Assignment

C=N (Amidine) 168.5 – 170.0

The most deshielded carbon.

Diagnostic for the amidine salt

state.[1]

Ar-C (Ipso) 139.5 – 140.5
Quaternary aromatic carbon

attached to the alkyl chain.

Ar-C (Ortho/Meta) 128.0 – 129.0
Intense peaks representing the

bulk of the phenyl ring.

Ar-C (Para) 126.0 – 127.0 Distal aromatic carbon.

-CH 32.0 – 34.0
Methylene adjacent to the

amidine.

-CH 30.0 – 31.5 Benzylic methylene.

Part 3: Infrared Spectroscopy (FT-IR)
IR is the primary tool for confirming the salt formation and distinguishing the amidine from a

nitrile precursor (a common impurity from Pinner synthesis).

Sampling Method: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (cm

)
Intensity Vibrational Mode Diagnostic Value

3000 – 3350 Strong, Broad N-H Stretch

Characteristic of

primary

amines/amidines as

HCl salts. Overlaps

with C-H stretches.

1670 – 1690 Strong, Sharp C=N Stretch

The "Amidine I" band.

Confirms the imine

character.

1500 – 1520 Medium N-H Deformation "Amidine II" band.

700 & 750 Strong C-H Out-of-Plane

Diagnostic for

monosubstituted

benzene (5 adjacent

H).

Impurity Alert: A sharp peak at 2250 cm

indicates unreacted Hydrocinnamonitrile (starting material).

Part 4: Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is preferred for the salt.

Electron Impact (EI) requires the free base.

ESI-MS (+ve Mode)[2]
[M+H]

: m/z 149.1

Interpretation: The soft ionization preserves the molecular ion. The mass observed is the free

base (148.2) + proton (1.0).

Fragmentation Pathway (EI/CID)
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Understanding the fragmentation validates the structure, particularly the phenylpropyl chain.

Parent Ion: m/z 149 (Protonated Amidine).

Primary Loss: Loss of NH

(17 Da)

Nitrile cation (m/z 132).

Benzylic Cleavage (Dominant): Cleavage at the

-carbon generates the Tropylium Ion (m/z 91). This is the base peak in high-energy
collisions.

DOT Diagram: MS Fragmentation Logic

[M+H]+ 
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Caption: Primary fragmentation pathways for 3-Phenylpropanimidamide in positive ion mode.

Part 5: Experimental Protocols
To ensure reproducibility, follow these specific preparation steps.

NMR Sample Preparation (Salt Form)
Weighing: Accurately weigh 10–15 mg of the hydrochloride salt.
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Solvation: Add 0.6 mL of DMSO-d

(99.9% D).

Why? DMSO breaks the strong crystal lattice of the salt and slows proton exchange.

Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

Acquisition: Run at 298 K. Set relaxation delay (d1) to >3 seconds to allow full relaxation of

the quaternary amidine carbon.

Free Base Conversion (For GC-MS)
Direct GC-MS of the salt will degrade the column. You must liberate the free base.

Dissolve 20 mg of salt in 1 mL water.

Add 1 mL of 1M NaOH (pH > 12).

Extract immediately with 1 mL Dichloromethane (DCM).

Inject the DCM layer (Split 20:1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Phenylpropanimidamide Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282441/docs#spectroscopic-characterization-guide-
3-phenylpropanimidamide-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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